molecular formula C17H19BrN2O2 B4792976 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide

5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide

Cat. No. B4792976
M. Wt: 363.2 g/mol
InChI Key: PGQUAIGZSLCGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MP-10 is a member of the phenylpiperazine class of compounds and has been shown to have an affinity for various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. In

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. This results in an increase in dopamine and serotonin neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide has been found to increase locomotor activity and reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide in lab experiments is its selectivity for dopamine and serotonin receptors, which allows for more targeted research. However, one limitation is that the effects of 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide may not necessarily translate to humans, and further research is needed to determine its safety and efficacy in human subjects.

Future Directions

For research on 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide include further investigation into its potential therapeutic effects in humans, as well as its safety and efficacy. Additionally, research could focus on the development of more selective compounds that target specific receptors, as well as the use of 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide in combination with other drugs for improved therapeutic outcomes.
Conclusion
In conclusion, 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide in the treatment of various neurological disorders.

Scientific Research Applications

5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide has been the subject of various scientific studies due to its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in animal models. Additionally, 5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide has been found to have potential in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

5-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-12-8-10-20(11-9-12)14-5-3-2-4-13(14)19-17(21)15-6-7-16(18)22-15/h2-7,12H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUAIGZSLCGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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